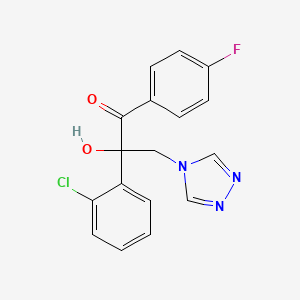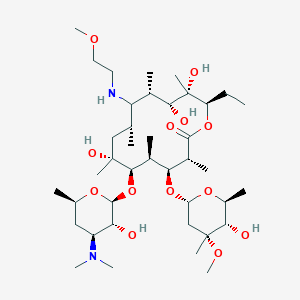
9-N-(2-Methoxyethyl)erythromycylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-N-(2-Methoxyethyl)erythromycylamine is a derivative of erythromycin, a well-known macrolide antibiotic This compound is characterized by the substitution of a 2-methoxyethyl group at the nitrogen atom of the erythromycin structure
Métodos De Preparación
The synthesis of 9-N-(2-Methoxyethyl)erythromycylamine involves several steps, starting from erythromycin. The key steps include:
Protection of Hydroxyl Groups: The hydroxyl groups of erythromycin are protected to prevent unwanted reactions.
N-Alkylation: The protected erythromycin is then subjected to N-alkylation using 2-methoxyethyl chloride in the presence of a base such as sodium hydride.
Deprotection: The final step involves the removal of the protecting groups to yield this compound.
Análisis De Reacciones Químicas
9-N-(2-Methoxyethyl)erythromycylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the methoxyethyl group, using reagents like sodium azide or thiols
Aplicaciones Científicas De Investigación
9-N-(2-Methoxyethyl)erythromycylamine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antibiotic and its ability to overcome resistance mechanisms in bacteria.
Biological Studies: The compound is used in studies related to protein synthesis inhibition and its effects on bacterial ribosomes.
Industrial Applications: It is explored for its potential use in the synthesis of other macrolide derivatives and as a precursor in the production of complex organic molecules
Mecanismo De Acción
The mechanism of action of 9-N-(2-Methoxyethyl)erythromycylamine involves binding to the 50S ribosomal subunit of susceptible microorganisms. This binding inhibits protein synthesis by preventing the translocation of peptides during translation, thereby exerting its antibacterial effects .
Comparación Con Compuestos Similares
9-N-(2-Methoxyethyl)erythromycylamine can be compared with other erythromycin derivatives such as:
9-N-Methylerythromycylamine: Similar in structure but with a methyl group instead of a methoxyethyl group.
9-N,N-Dimethylerythromycylamine: Contains two methyl groups at the nitrogen atom.
9-(2-Phosphonylmethoxyethyl)adenine (PMEA): Although not a direct erythromycin derivative, it shares the methoxyethyl group and is used in antiviral research.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for further research and development.
Propiedades
Número CAS |
112452-23-0 |
|---|---|
Fórmula molecular |
C40H76N2O13 |
Peso molecular |
793.0 g/mol |
Nombre IUPAC |
(3R,4S,5S,6R,7R,9R,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-10-(2-methoxyethylamino)-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one |
InChI |
InChI=1S/C40H76N2O13/c1-15-28-40(10,48)33(44)23(4)30(41-16-17-49-13)21(2)19-38(8,47)35(55-37-31(43)27(42(11)12)18-22(3)51-37)24(5)32(25(6)36(46)53-28)54-29-20-39(9,50-14)34(45)26(7)52-29/h21-35,37,41,43-45,47-48H,15-20H2,1-14H3/t21-,22-,23+,24+,25-,26+,27+,28-,29+,30?,31-,32+,33-,34+,35-,37+,38-,39-,40-/m1/s1 |
Clave InChI |
KWYPBTFVCXEUKG-HBKDEBGTSA-N |
SMILES isomérico |
CC[C@@H]1[C@@]([C@@H]([C@H](C([C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)NCCOC)C)O)(C)O |
SMILES canónico |
CCC1C(C(C(C(C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)NCCOC)C)O)(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


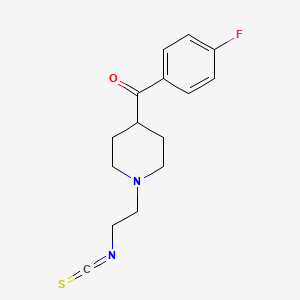
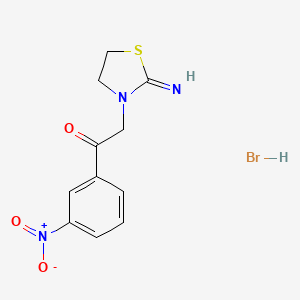
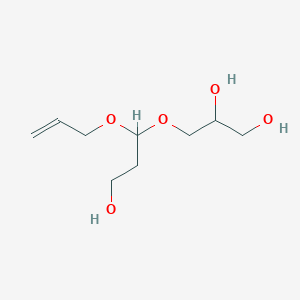
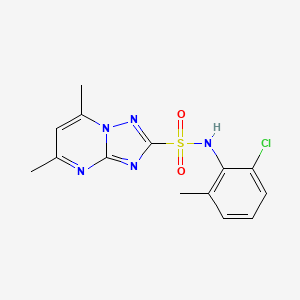
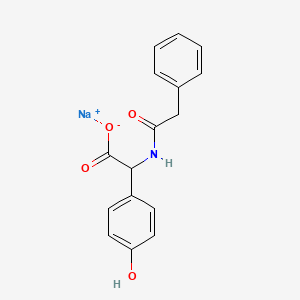
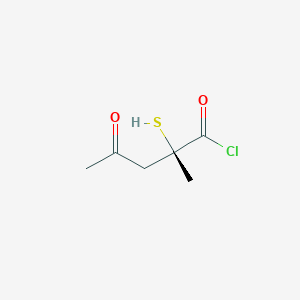
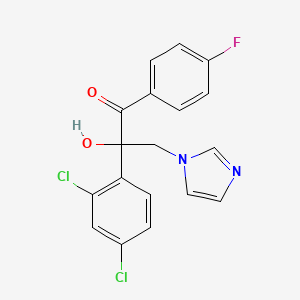
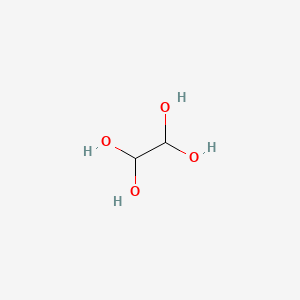
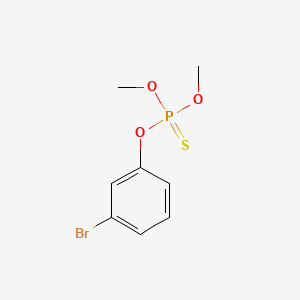
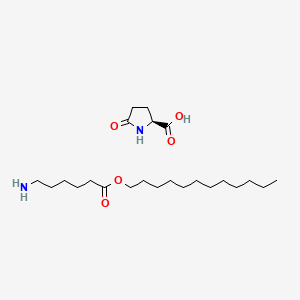
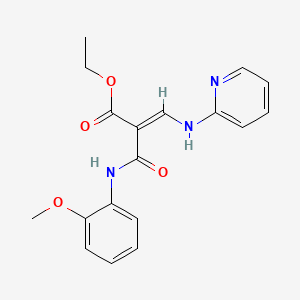
![3,7,7-Trimethylbicyclo[4.1.0]hept-3-ene-2-carbaldehyde](/img/structure/B15180407.png)
